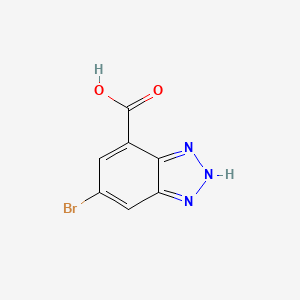

5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-2H-benzotriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLIKUKKKGJCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNN=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354777-44-8 | |

| Record name | 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a chemical compound with applications in various research fields. This article aims to consolidate information regarding its preparation methods and analysis, drawing from diverse information to provide a comprehensive overview.

Synthesis of Arylcarbonylbenzotriazole

Arylcarbonylbenzotriazoles can be synthesized using a specific procedure involving multiple steps.

Procedure for the Synthesis of Arylcarbonylbenzotriazole (2b)

- React 3 (1.1 g, 4.41 mmol) and NBS (0.78 g, 4.41 mmol) in anhydrous dichloromethane (25 mL).

- Add compound 1b (0.5 g, 3.67 mmol) at 0 °C and stir for 15 min.

- Add 1H-benzotriazole (0.5 g, 4.2 mmol) portionwise to the mixture.

- Stir the mixture at room temperature for 1 h.

- Monitor the reaction using TLC (Thin Layer Chromatography).

- Concentrate the reaction mass under reduced pressure until dry.

- Purify the crude product by flash column chromatography using gradient mixtures of ethyl acetate and n-hexane to afford pure product 2b (0.84 g, 3.56 mmol).

Stock Solution Preparation

This compound can be prepared as a stock solution using the following guidelines:

Table for Stock Solution Preparation

| 1 mg | 5 mg | 10 mg | |

|---|---|---|---|

| 1 mM | 4.1317 mL | 20.6586 mL | 41.3173 mL |

| 5 mM | 0.8263 mL | 4.1317 mL | 8.2635 mL |

| 10 mM | 0.4132 mL | 2.0659 mL | 4.1317 mL |

Chemical Reactions Analysis

Types of Reactions: 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed:

- Substituted benzotriazoles

- Carboxylates or alcohols

- Biaryl compounds

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its derivatives are utilized in various reactions such as:

- Formation of Coordination Compounds : The compound can coordinate with metals, enhancing the stability of metal complexes.

- Synthesis of Benzotriazole Derivatives : It is a precursor for synthesizing other functionalized benzotriazoles that have applications in pharmaceuticals and materials science.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies have shown that benzotriazole derivatives exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. For instance, it has been tested against specific cancer cell lines to evaluate its cytotoxic effects .

Medicine

In medicinal chemistry, this compound is explored for its role in drug development:

- Enzyme Inhibition : The structural features of this compound make it suitable for designing enzyme inhibitors. Its derivatives have been assessed for their ability to inhibit key enzymes involved in disease processes .

Corrosion Inhibition

One of the prominent industrial applications of this compound is as a corrosion inhibitor , particularly for copper and its alloys. The compound forms a protective film on metal surfaces that prevents oxidation and corrosion, which is critical in industries such as:

- Electronics : Used in protecting electronic components from corrosion.

- Marine Applications : Employed in coatings for ships and marine equipment to enhance longevity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound. This study highlights its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Corrosion Inhibition

Research conducted on the use of benzotriazole derivatives as corrosion inhibitors revealed that this compound significantly reduced corrosion rates in copper exposed to aggressive environments. The protective mechanism was attributed to the formation of stable complexes on the metal surface.

Mechanism of Action

The mechanism of action of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the bromine atom and carboxylic acid group allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Bromo-7-methyl-1H-1,2,3-benzotriazole

- Molecular Formula : C₇H₆BrN₃ .

- Key Differences : Replaces the carboxylic acid group at position 7 with a methyl group.

7-Bromo-1H-1,2,3-benzotriazole-5-carboxylic Acid (CID: 75487799)

- Molecular Formula : C₇H₄BrN₃O₂ .

- Key Differences : Positional isomer with bromine at position 7 and carboxylic acid at position 4.

- Implications : Altered electronic effects due to substituent positions may influence reactivity in regioselective reactions or binding affinity in biological systems .

Methyl 7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Molecular Formula : C₁₀H₉BrN₃O₂ (inferred from structure).

- Key Differences : Methyl ester at the carboxylic acid position and an additional methyl group on the triazole nitrogen.

- Implications : The ester group enhances stability under acidic conditions and serves as a protecting group for further synthetic modifications .

Heterocycle Core Modifications

5-Bromo-2,3-dihydro-1H-pyrrolizine-7-carboxylic Acid

- Molecular Formula: C₈H₈BrNO₂ .

- Key Differences : Pyrrolizine core instead of benzotriazole, with a fused five-membered ring.

7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid

Halogen and Functional Group Replacements

5-Bromo-7-iodo-1H-indazole

- Molecular Formula : C₇H₄BrIN₂ .

- Key Differences : Indazole core with bromine and iodine substituents.

- Implications : The larger iodine atom may sterically hinder reactions but offers opportunities for radioisotope labeling .

1-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

Comparative Data Table

Key Research Findings

- Synthetic Utility : The bromine atom in this compound enables Suzuki-Miyaura cross-coupling reactions, similar to methodologies described for carbazole derivatives .

- Acidity and Reactivity : The carboxylic acid group (pKa ~2-3) offers distinct reactivity over methyl or ester derivatives, facilitating salt formation or conjugation with amines .

- Biological Relevance : Benzotriazole derivatives are explored as kinase inhibitors or antimicrobial agents, with substituent positions critically affecting target binding .

Biological Activity

5-Bromo-1H-1,2,3-benzotriazole-7-carboxylic acid (BBTCA) is a compound that belongs to the benzotriazole class, known for its diverse biological activities. This article explores the biological activity of BBTCA, including its antibacterial, antifungal, antiparasitic, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHBrNO

SMILES: C1=C(C=C(C2=NNN=C21)C(=O)O)Br

InChI: InChI=1S/C7H4BrN3O2/c8-3-1-4(7(12)13)6-5(2-3)9-11-10-6/h1-2H,(H,12,13)(H,9,10,11)

Antibacterial Activity

BBTCA has been studied for its antibacterial properties against various bacterial strains. Research indicates that compounds within the benzotriazole family exhibit moderate antibacterial activity. For instance, BBTCA was tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 μg/mL |

| Escherichia coli | 50 μg/mL |

| Bacillus subtilis | 12.5 μg/mL |

These results suggest that BBTCA may serve as a potential lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, BBTCA has demonstrated antifungal activity. The mechanism of action is believed to involve the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.

| Fungal Strain | MIC |

|---|---|

| Candida albicans | 20 μg/mL |

| Aspergillus niger | 30 μg/mL |

The antifungal efficacy of BBTCA indicates its potential use in treating fungal infections .

Antiparasitic Activity

BBTCA has also been evaluated for its antiparasitic effects. In vitro studies have shown that it can inhibit the growth of protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease.

| Parasite Type | Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|---|

| Trypanosoma cruzi | 25 | 50% |

| 50 | 64% |

These findings highlight BBTCA's potential as an antiparasitic agent .

Anticancer Activity

Recent studies have explored the anticancer properties of BBTCA against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression.

| Cancer Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Leukemia) | 10.38 |

Flow cytometry analyses indicate that BBTCA can effectively arrest cell proliferation and induce apoptotic death in cancer cells .

Case Studies

Several case studies have highlighted the biological activities of BBTCA:

- Antibacterial Efficacy: A study demonstrated that BBTCA exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics .

- Antifungal Mechanism: Research into the antifungal action of BBTCA revealed its ability to inhibit ergosterol biosynthesis effectively, making it a candidate for further development in antifungal therapies .

- Anticancer Potential: In vitro studies on breast cancer cell lines showed that BBTCA not only inhibited cell growth but also triggered apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves bromination of precursor benzotriazole derivatives. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and brominated intermediates can introduce substituents. Optimization includes adjusting catalyst loading (e.g., palladium diacetate at 5 mol% with triphenylphosphine), base selection (sodium carbonate), and reaction temperature (80–100°C) to minimize byproducts . Purification via recrystallization (mp 130–131°C for analogous brominated benzimidazoles ) or column chromatography ensures high purity (>95% by HPLC) .

Q. How should researchers handle purification and storage to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in inert atmospheres to prevent decomposition, as brominated aromatic acids are sensitive to light and moisture . Recrystallization from ethanol/water mixtures is effective for purification, leveraging solubility differences. Purity assessment via high-performance liquid chromatography (HPLC) or supplier-reported HLC (high liquid chromatography) methods ensures consistency .

Q. What analytical techniques are critical for characterizing this compound and confirming its structure?

- Methodological Answer : Use H/C NMR to verify aromatic proton environments and carboxylic acid functionality. Mass spectrometry (HRMS) confirms molecular weight (e.g., theoretical MW ~271.06 for brominated benzofuran analogs ). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm) and N-H vibrations in the benzotriazole ring .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or conformational behavior of this compound?

- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic aromatic substitution sites, while molecular docking studies assess interactions with biological targets (e.g., enzymes in conformational studies ). X-ray crystallography of analogs (e.g., 5-bromo-7-azaindole derivatives ) provides structural benchmarks for computational models.

Q. What strategies can resolve contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer : Systematic screening of reaction parameters (e.g., solvent polarity, catalyst-to-ligand ratios) identifies optimal conditions. For example, replacing toluene with DMF in palladium-catalyzed reactions reduces side reactions in brominated systems . Advanced characterization (e.g., LC-MS for byproduct identification) clarifies discrepancies in yield reports .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in further functionalization?

- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to meta/para positions. This can be exploited in Suzuki couplings or nucleophilic aromatic substitutions. Comparative studies with non-brominated analogs (e.g., 7-azabenzimidazoles ) highlight enhanced stability and regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.